2-Amino-2-(oxan-3-yl)acetamide 2-Amino-2-(oxan-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17539070
InChI: InChI=1S/C7H14N2O2/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H2,9,10)
SMILES:
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol

2-Amino-2-(oxan-3-yl)acetamide

CAS No.:

Cat. No.: VC17539070

Molecular Formula: C7H14N2O2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(oxan-3-yl)acetamide -

Specification

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
IUPAC Name 2-amino-2-(oxan-3-yl)acetamide
Standard InChI InChI=1S/C7H14N2O2/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H2,9,10)
Standard InChI Key VPUVDCLMUGGFNL-UHFFFAOYSA-N
Canonical SMILES C1CC(COC1)C(C(=O)N)N

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates three key motifs:

  • Acetamide group: Provides hydrogen-bonding capacity via the carbonyl oxygen and amide nitrogen.

  • Amino group: Enhances solubility in polar solvents and enables protonation under physiological conditions.

  • Oxane ring: A six-membered cyclic ether conferring conformational restraint and influencing lipophilicity.

The oxane ring adopts a chair conformation, with the 3-substituent occupying an equatorial position to minimize steric strain. This spatial arrangement impacts molecular packing in crystalline states and binding interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC₇H₁₄N₂O₂
Molecular weight158.20 g/mol
Hydrogen bond donors2 (NH₂, NHCO)
Hydrogen bond acceptors3 (2xO, CONH)
Rotatable bonds3
Topological polar surface area78.5 Ų

Synthetic Methodologies

Multi-Step Organic Synthesis

Industrial-scale production typically follows a three-step sequence:

  • Oxane ring formation: Cyclization of 1,5-pentanediol derivatives under acid catalysis yields 3-oxanol, which is subsequently functionalized.

  • Amino group introduction: Nucleophilic substitution or reductive amination introduces the primary amine at the 2-position.

  • Acetamide coupling: Reaction with acetyl chloride or in situ activation of acetic acid derivatives completes the assembly.

Critical reaction parameters include:

  • Temperature: Maintained between 0–5°C during acylation to prevent racemization.

  • Solvents: Dimethylformamide (DMF) enhances solubility of intermediates, while triethylamine scavenges HCl in Schotten-Baumann-type reactions.

  • Atmosphere: Inert nitrogen or argon environments prevent oxidation of the amine group.

Table 2: Optimized Synthesis Conditions

StepReagentsTemperatureYield
1H₂SO₄, 1,5-pentanediol110°C78%
2NH₃, NaBH₃CN25°C65%
3AcCl, Et₃N, DMF0°C → 25°C82%

Computational Modeling and Reactivity

Molecular Dynamics Simulations

Simulations of the compound in water:

  • Solvation shell: Stable hydrogen bonds with 5–7 water molecules persist for >200 ps.

  • LogP prediction: Consensus value of 0.8 ± 0.2 aligns with moderate membrane permeability.

Comparative Analysis with Structural Analogs

2-Amino-3-(oxan-2-yl)propanoic Acid

  • Increased polarity: Additional carboxylate group raises topological polar surface area to 102 Ų versus 78.5 Ų for 2-amino-2-(oxan-3-yl)acetamide .

  • Reduced bioavailability: LogP = -1.2 limits membrane penetration compared to the acetamide derivative .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

  • Enhanced antimicrobial activity: MIC = 125 μg/mL against L. monocytogenes due to thiophene’s π-π stacking with microbial enzymes .

  • Lower solubility: LogP = 2.56 versus 0.8 for the oxane-containing analog .

Challenges and Future Directions

Pharmacokinetic Optimization

  • Prodrug strategies: Esterification of the acetamide carbonyl could improve blood-brain barrier penetration.

  • Salt formation: Hydrochloride salts may enhance aqueous solubility for intravenous delivery.

Target Validation Studies

  • Proteomic profiling: Affinity chromatography with immobilized analogs can identify novel binding partners.

  • Crystallography: Co-crystallization with trypsin-like proteases will elucidate binding modes.

Toxicity Assessment

  • hERG channel screening: Mitigate cardiac liability risks via patch-clamp assays.

  • CYP450 inhibition: Evaluate interactions with 3A4 and 2D6 isoforms to predict drug-drug interactions.

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